Butoxyacetic acid

描述

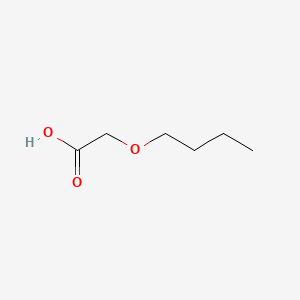

Structure

3D Structure

属性

IUPAC Name |

2-butoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQOASGWDCBKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56637-93-5 (hydrochloride salt) | |

| Record name | n-Butoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0050392 | |

| Record name | 2-Butoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-93-0 | |

| Record name | Butoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2516-93-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Unseen Journey: A Deep Dive into the Toxicokinetics of Butoxyacetic Acid in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxyacetic acid (BAA), the principal and most toxic metabolite of the widely used industrial solvent 2-butoxyethanol (BE), has garnered significant attention in the field of toxicology. Understanding its toxicokinetics—how the body absorbs, distributes, metabolizes, and excretes this compound—is paramount for accurate risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the toxicokinetics of BAA in key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Absorption

The absorption of this compound is primarily studied in the context of exposure to its parent compound, 2-butoxyethanol, which is readily absorbed through oral, dermal, and inhalation routes. Following absorption, BE is rapidly metabolized to BAA.

Oral Absorption

Studies in rats have demonstrated that after oral administration of 2-butoxyethanol, BAA is quickly detected in the bloodstream, indicating rapid and efficient absorption from the gastrointestinal tract.

Dermal Absorption

Dermal absorption of 2-butoxyethanol is a significant route of exposure, particularly in occupational settings. In vivo studies in rats have shown that 2-butoxyethanol penetrates the skin, leading to systemic exposure and the subsequent formation of BAA.

Inhalation

Inhalation of 2-butoxyethanol vapor results in rapid absorption into the systemic circulation. The absorbed BE is then available for metabolism to BAA.

Distribution

Following its formation from 2-butoxyethanol, this compound is distributed throughout the body.

Tissue Distribution

In rats, BAA has been found to distribute to various tissues. Notably, blood concentrations of BAA are often markedly higher than in other tissues, which is attributed to its pronounced binding to blood proteins[1].

Protein Binding

This compound exhibits significant binding to plasma proteins. This binding is a crucial factor in its distribution and retention in the bloodstream[1][2].

Metabolism

The primary metabolic pathway of toxicological significance is the conversion of 2-butoxyethanol to this compound.

Metabolic Pathway of 2-Butoxyethanol to this compound

The metabolism of 2-butoxyethanol to this compound is a two-step enzymatic process that primarily occurs in the liver.

-

Oxidation to Butoxyacetaldehyde: 2-Butoxyethanol is first oxidized to an intermediate, butoxyacetaldehyde, by the enzyme alcohol dehydrogenase (ADH) .

-

Oxidation to this compound: Butoxyacetaldehyde is then further oxidized to this compound by the enzyme aldehyde dehydrogenase (ALDH) .

Excretion

This compound is primarily eliminated from the body through urinary excretion.

Urinary Excretion

Following exposure to 2-butoxyethanol, a significant portion of the absorbed dose is excreted in the urine as BAA. In rats, it has been reported that 45% to 60% of the absorbed dose of 2-butoxyethanol is eliminated as BAA in the urine. Another study in male Sprague-Dawley rats exposed to BE vapor found that the recovery of BAA in urine was 64% of the calculated inhaled amount on an equimolar basis[1]. The renal clearance of BAA in these rats was found to be approximately 0.53 L/h per kg[1]. The elimination of BAA by the kidneys has been described as a saturable process[2].

Quantitative Toxicokinetic Data

The following tables summarize the available quantitative toxicokinetic data for this compound in various animal models. It is important to note that much of the data is derived from studies involving the administration of the parent compound, 2-butoxyethanol.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Exposure to 2-Butoxyethanol

| Parameter | Route of Administration | Dose | Value | Species/Strain | Reference |

| Urinary Excretion (% of absorbed dose) | Oral, Dermal, Inhalation | Not Specified | 45-60% | Rat | [2] |

| Urinary Excretion (% of inhaled amount) | Inhalation (vapor) | 20 ppm and 100 ppm | 64% | Male Sprague-Dawley Rat | [1] |

| Renal Clearance | Inhalation (vapor) | 20 ppm and 100 ppm | 0.53 L/h/kg | Male Sprague-Dawley Rat | [1] |

Note: Data for direct administration of BAA and for other species like rabbits and monkeys are limited in the currently available literature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicokinetic studies. Below are generalized methodologies for key experiments cited in the literature.

Inhalation Exposure Study in Rats

A typical experimental workflow for an inhalation study to assess BAA toxicokinetics is as follows:

Protocol Details:

-

Animals: Male Sprague-Dawley rats are often used.

-

Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.

-

Exposure: Rats are exposed to a constant concentration of 2-butoxyethanol vapor in inhalation chambers for a specified duration.

-

Sample Collection: Urine is collected at regular intervals (e.g., every 24 hours). At the end of the exposure period, animals are euthanized, and blood and tissues are collected.

-

Analytical Method: this compound concentrations in biological samples are typically determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) after appropriate sample preparation, which may include derivatization.

Intravenous Administration Study in Rats

For studies involving direct administration of this compound, the following protocol provides a general framework.

Protocol Details:

-

Animals: Male F344 rats are a common model.

-

Dosing Solution: A sterile solution of this compound in a suitable vehicle (e.g., saline) is prepared.

-

Administration: The dosing solution is administered via intravenous injection, often through a cannulated tail vein or jugular vein.

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration via a cannulated artery or from the tail vein.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Analytical Method: Plasma concentrations of BAA are quantified using a validated LC-MS/MS method.

Conclusion

The toxicokinetics of this compound in animal models, predominantly rats, have been characterized primarily through studies of its parent compound, 2-butoxyethanol. BAA is rapidly formed, distributed with significant protein binding, and primarily excreted in the urine. While the metabolic pathway is well-defined, a notable gap exists in the literature regarding the specific pharmacokinetic parameters of BAA following direct administration, particularly in species other than rats. Future research should focus on generating these data to refine physiologically based pharmacokinetic models and improve the accuracy of human health risk assessments. This guide serves as a foundational resource, consolidating current knowledge and highlighting areas for further investigation in the critical field of BAA toxicokinetics.

References

- 1. Inhalation toxicokinetics of butoxyethanol and its metabolite this compound in the male Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiologically based pharmacokinetics of 2-butoxyethanol and its major metabolite, 2-butoxyacetic acid, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Butoxyacetic Acid: A Comprehensive Technical Guide

CAS Number: 2516-93-0[1][2][3][4][5]

This technical guide provides an in-depth overview of butoxyacetic acid, a significant metabolite of the industrial solvent 2-butoxyethanol. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its chemical properties, toxicological profile, metabolic pathways, and analytical methodologies.

Chemical and Physical Properties

This compound is an aliphatic organic compound.[5] It is a colorless to light yellow liquid with an acetic odor.[1][4] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| Boiling Point | 108 °C | [4] |

| Density | 1.017 - 1.0221 g/cm³ at 20 °C | [1] |

| Vapor Density | 4.6 | [4] |

| Solubility | Soluble in water, alcohols, and many organic solvents.[1] |

Safety and Toxicology

This compound is the primary metabolite of 2-butoxyethanol and is largely responsible for the toxic effects observed after exposure to the parent compound.[6] It is corrosive and can cause severe skin burns and eye damage.[4][6] Inhalation may lead to severe irritation of the respiratory tract.[4]

The toxicological data for this compound itself is not as extensively reported as for its precursor, 2-butoxyethanol. However, the toxicity of 2-butoxyethanol is directly linked to the metabolic formation of this compound.

| Parameter | Value (for 2-Butoxyethanol) | Species | Route | Source |

| LD50 | 1480 mg/kg | Rat | Oral | [3] |

| LD50 | 400 mg/kg | Rabbit | Dermal | [3] |

| LC50 | 3 mg/L (4h) | - | Inhalation | [3] |

Metabolic Pathway

This compound is formed in the body through the metabolism of 2-butoxyethanol. This process primarily occurs in the liver via alcohol and aldehyde dehydrogenases.[2][6]

Caption: Metabolic conversion of 2-butoxyethanol.

Experimental Protocols

Determination of this compound in Urine by GC-MS

The quantification of this compound in urine is a key method for monitoring occupational exposure to 2-butoxyethanol.[7][8] The following protocol is a representative method based on gas chromatography-mass spectrometry (GC-MS).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. emsdiasum.com [emsdiasum.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Butoxyethanol, 2- (CICADS) [inchem.org]

- 7. Development of a gas chromatographic test for the quantitation of the biomarker 2-butoxyacetic acid in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ANALYTICAL METHODS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mechanism of Butoxyacetic Acid-Induced Hemolysis: A Technical Guide

Executive Summary

This document provides an in-depth technical examination of the mechanisms underlying hemolysis induced by butoxyacetic acid (BAA), the primary hemolytic metabolite of the industrial solvent 2-butoxyethanol (2-BE). The principal toxicity of acute exposure to 2-BE in sensitive species is hemolytic anemia, a process driven entirely by its metabolic conversion to BAA.[1][2] The core mechanism of BAA-induced hemolysis is identified as colloid osmotic lysis, initiated by a direct interaction of BAA with the erythrocyte membrane. This interaction leads to a cascade of events including increased cation permeability, intracellular influx of sodium and calcium, subsequent cell swelling, and depletion of cellular ATP, culminating in membrane failure and lysis.[1][2] A critical finding in the toxicology of BAA is the profound species-specific sensitivity; rodents such as rats are highly susceptible, whereas human erythrocytes are remarkably resistant.[3][4] This guide synthesizes the current understanding of the molecular and cellular events, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the key pathways to support researchers, scientists, and drug development professionals.

The Metabolic Activation of 2-Butoxyethanol

The parent compound, 2-butoxyethanol (2-BE), is not a direct hemolytic agent.[1][2] Its toxicity is contingent upon its metabolic activation in the liver to this compound (BAA).[2][5] This conversion is a two-step enzymatic process. First, alcohol dehydrogenase oxidizes 2-BE to an intermediate, 2-butoxyacetaldehyde (BAL). Subsequently, aldehyde dehydrogenase rapidly metabolizes BAL to the stable and potent hemolytic metabolite, BAA.[2][6] It is BAA that circulates in the bloodstream and interacts with erythrocytes to initiate the hemolytic cascade.[2]

References

- 1. This compound-induced hemolysis of rat red blood cells: effect of external osmolarity and cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic and cellular basis of 2-butoxyethanol-induced hemolytic anemia in rats and assessment of human risk in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro sub-hemolytic effects of this compound on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: II. Resistance in red blood cells from humans with potential susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butoxyethanol, 2- (CICADS) [inchem.org]

- 6. lists.upstate.edu [lists.upstate.edu]

Butoxyacetic Acid: A Comprehensive Technical Guide on its Role as a Key Metabolite of 2-Butoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of butoxyacetic acid (BAA), the principal and toxicologically significant metabolite of the widely used industrial solvent, 2-butoxyethanol (BE). This document details the metabolic pathway from the parent compound to BAA, presents comprehensive quantitative data on its toxicokinetics and toxicodynamics, and provides detailed experimental protocols for its analysis in biological matrices. Furthermore, this guide illustrates the key metabolic and toxicological pathways through detailed diagrams, offering a critical resource for researchers in toxicology, drug development, and occupational health.

Introduction

2-Butoxyethanol (BE), a glycol ether, sees extensive use in a variety of industrial and consumer products, including paints, cleaning agents, and coatings.[1][2][3][4] Its widespread application necessitates a thorough understanding of its metabolic fate and toxicological profile. Following absorption via inhalation, dermal contact, or ingestion, BE is rapidly metabolized in the body.[1] The primary metabolic pathway involves the oxidation of BE to 2-butoxyacetaldehyde, which is subsequently oxidized to 2-butoxyacetic acid (BAA).[1] It is this metabolite, BAA, that is largely responsible for the characteristic hematotoxicity observed following BE exposure, particularly in rodent models.[1][5] Understanding the formation, biotransformation, and mechanism of action of BAA is therefore crucial for assessing the risk associated with BE exposure and for the development of appropriate safety and monitoring protocols.

Metabolic Pathway of 2-Butoxyethanol to this compound

The biotransformation of 2-butoxyethanol is a critical determinant of its toxicity. The primary metabolic cascade is a two-step enzymatic process occurring predominantly in the liver.

Step 1: Oxidation to 2-Butoxyacetaldehyde 2-Butoxyethanol is first oxidized to an intermediate, 2-butoxyacetaldehyde, by the enzyme alcohol dehydrogenase.[6]

Step 2: Oxidation to 2-Butoxyacetic Acid The highly reactive 2-butoxyacetaldehyde is then rapidly converted to the more stable but toxic metabolite, this compound, by the enzyme aldehyde dehydrogenase.[6]

BAA is the major metabolite responsible for the hematotoxic effects of BE.[5] While BAA is the primary product, minor metabolic pathways for BE also exist, including conjugation with glucuronic acid or sulfate, and O-dealkylation to form ethylene glycol.[6] In humans, BAA can also be conjugated with glutamine before excretion.[7]

Quantitative Toxicological and Toxicokinetic Data

The toxicological and toxicokinetic profiles of 2-butoxyethanol and this compound have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: Toxicokinetic Parameters of 2-Butoxyethanol and this compound

| Parameter | Species | Route | Value | Reference(s) |

| 2-Butoxyethanol | ||||

| Half-life (blood) | Human | Inhalation | 40 min | [6] |

| Respiratory Uptake | Human | Inhalation | 57% of inspired amount | [6] |

| This compound | ||||

| Half-life (urine) | Human | Inhalation | ~6 hours | [6] |

| Urinary Excretion | Human | Inhalation | 15-55% of absorbed BE dose | [6] |

| Urinary Recovery | Rat | Inhalation | 64% of inhaled BE dose | [1] |

| Biological Exposure Index | Human | All | 200 mg/g creatinine in end-of-shift urine | [6] |

Table 2: Acute Toxicity of 2-Butoxyethanol

| Endpoint | Species | Route | Value | Reference(s) |

| LC50 (4-hour) | Rat (male) | Inhalation | 486 ppm | [1][7] |

| LC50 (4-hour) | Rat (female) | Inhalation | 450 ppm | [1][7] |

| LC50 (7-hour) | Mouse | Inhalation | 700 ppm | [1] |

| LD50 | Rat | Oral | 2500 mg/kg | [1] |

| LD50 | Mouse | Oral | 1400 mg/kg | [1] |

| LD50 | Guinea Pig | Oral | 1200 mg/kg | [1] |

| LD50 | Rabbit | Oral | 320 mg/kg | [1] |

Table 3: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Non-Cancer Endpoints (Inhalation)

| Endpoint | Species | Duration | NOAEL | LOAEL | Reference(s) |

| Hematological Effects | Rat | 9 days | 20 ppm | 86 ppm | [7] |

| Hematological Effects | Rat (pregnant) | Gestation days 6-15 | 50 ppm | 100 ppm | [7] |

| Eye Irritation | Rat | Subchronic | - | 25 ppm | [2] |

| Hematological Effects | Rat | 13 weeks | 25 ppm | 77 ppm | [2] |

| Decreased Hematocrit | Human | Chronic | 0.6 ppm | - | [7] |

Mechanism of this compound-Induced Hemolytic Anemia

The primary toxic effect of this compound is hemolytic anemia, which is significantly more potent in rats than in humans.[8][9] The mechanism does not involve direct DNA damage but is rather a consequence of interactions with the erythrocyte membrane, leading to a cascade of events culminating in cell lysis.[5][10]

The process begins with BAA inducing an influx of sodium and calcium ions into the red blood cell.[11][12][13] This influx disrupts the osmotic balance, causing the cell to swell and become more spherical (spherocytosis).[11][12] The increased intracellular calcium can initially trigger the Gardos channel, a calcium-activated potassium channel, leading to potassium efflux that temporarily counteracts the swelling.[13] However, the sustained ion imbalance and cellular swelling lead to a depletion of intracellular ATP.[5] This energy crisis, combined with the physical stress on the membrane, results in increased membrane fragility, loss of deformability, and eventual hemolysis.[5][9][12]

Following hemolysis, the release of large amounts of hemoglobin can lead to iron deposition (hemosiderin) in organs like the liver. This iron overload can, in turn, induce oxidative stress through Fenton-like reactions, leading to the generation of reactive oxygen species (ROS).[10] This secondary oxidative stress may contribute to further tissue damage.

Experimental Protocols: Analysis of this compound in Urine

The biological monitoring of BAA in urine is the most reliable method for assessing exposure to 2-butoxyethanol.[8] The following sections detail a representative workflow and a specific, validated method.

General Experimental Workflow

The analysis of BAA in urine typically involves sample collection, preparation (which may include hydrolysis of conjugates and derivatization), and instrumental analysis.

Detailed Protocol: NIOSH Method 8316 (GC-ECD)

This method is designed for the determination of BAA in urine as a biomarker for exposure to 2-butoxyethanol and 2-butoxyethyl acetate.[8]

1. Sample Collection:

-

Collect a spot urine sample in a polypropylene bottle.

-

Freeze the sample immediately, preferably with dry ice.

-

Store samples at -70°C until analysis. Sample stability is at least 9 months at this temperature.[12]

2. Reagents:

-

Tetrabutylammonium hydrogen sulfate

-

Potassium dihydrogen phosphate

-

Potassium hydroxide

-

Phosphoric acid (85%)

-

Deionized water

-

Methylene chloride

-

2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)

-

2-Propanol

-

Toluene

-

This compound (for standards)

-

Urine from unexposed individuals (for controls and spikes)

3. Sample Preparation:

-

Thaw the urine sample to room temperature.

-

Pipette 0.2 mL of urine into a 16-mm x 100-mm culture tube.

-

Add 2 mL of the tetrabutylammonium hydrogen sulfate/phosphate buffer (pH 6).

-

Add 2 mL of methylene chloride.

-

Add 10 µL of a 10% (v/v) solution of PFBBr in toluene.

-

Cap the tube and rotate for at least 4 hours (or overnight) at room temperature.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the lower (organic) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 1.5 mL of a 1:1 (v/v) isopropanol-toluene mixture.

-

Transfer to an autosampler vial for analysis.

4. Instrumental Analysis (Gas Chromatography with Electron Capture Detector - GC-ECD):

-

Column: Fused silica capillary, 30 m x 0.53-mm ID with a 2.65-µm film of polydimethyl siloxane (e.g., HP-1), preceded by a 5 m x 0.53-mm ID deactivated guard column.[12]

-

Carrier Gas: Helium at 10 mL/min.[12]

-

Temperatures:

-

Injection Volume: 5 µL.[12]

-

Analyte: The derivatized product, pentafluorobenzyl butoxyacetate (PFB-BAA).[12]

5. Calibration and Quality Control:

-

Prepare calibration standards by derivatizing known concentrations of BAA in toluene/2-propanol.

-

Prepare quality control samples by spiking urine from unexposed individuals with known concentrations of BAA.

-

Analyze blanks and quality control samples with each batch of unknown samples.

6. Calculations:

-

Quantify the PFB-BAA in the sample against the calibration curve.

-

Adjust for the initial urine volume and any dilution factors.

-

Results can be normalized to creatinine concentration to account for urine dilution, reported in mg/g creatinine.[14]

Conclusion

This compound is a critical metabolite in understanding the toxicology of 2-butoxyethanol. Its formation via alcohol and aldehyde dehydrogenases leads to a potent hematotoxin, particularly in certain animal species. The mechanism of toxicity is centered on erythrocyte membrane disruption, leading to hemolytic anemia and potential downstream oxidative stress. Reliable analytical methods, such as NIOSH Method 8316, are well-established for the biological monitoring of BAA in urine, providing an accurate assessment of exposure. This guide provides the foundational knowledge and detailed methodologies necessary for professionals engaged in research and safety assessment related to 2-butoxyethanol.

References

- 1. Butoxyethanol, 2- (CICADS) [inchem.org]

- 2. tceq.texas.gov [tceq.texas.gov]

- 3. chemicalinsights.ul.org [chemicalinsights.ul.org]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Metabolic and cellular basis of 2-butoxyethanol-induced hemolytic anemia in rats and assessment of human risk in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. HEALTH EFFECTS - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: II. Resistance in red blood cells from humans with potential susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hemolysis and deformability of erythrocytes exposed to this compound, a metabolite of 2-butoxyethanol: I. Sensitivity in rats and resistance in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 2-butoxyethanol on hepatic oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. In vitro sub-hemolytic effects of this compound on human and rat erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-induced hemolysis of rat red blood cells: effect of external osmolarity and cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hemolysis is a primary ATP-release mechanism in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Percutaneous Absorption and Metabolism of Butoxyacetic Acid

This technical guide provides a comprehensive overview of the percutaneous absorption and metabolism of 2-butoxyethanol (BE) and its principal metabolite, butoxyacetic acid (BAA). It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of key processes.

Introduction

2-Butoxyethanol is a common solvent found in a variety of industrial and consumer products, leading to potential human exposure through dermal contact. Understanding its absorption through the skin and subsequent metabolism to this compound is crucial for assessing toxicological risk and establishing safety guidelines. BAA is the primary metabolite of toxicological concern, and its concentration in biological fluids is a key biomarker of exposure. This guide synthesizes current knowledge on the topic, presenting data in a structured and accessible format.

Quantitative Data on Percutaneous Absorption and Metabolism

The following tables summarize key quantitative data from various studies on the percutaneous absorption of 2-butoxyethanol and the excretion of its metabolite, this compound.

Table 1: Dermal Absorption of 2-Butoxyethanol (BE) in Humans

| Parameter | 50% Aqueous BE | 90% Aqueous BE | Neat BE | Reference |

| Dermal Flux (mg cm⁻² h⁻¹) | 1.34 ± 0.49 | 0.92 ± 0.60 | 0.26 ± 0.17 | [1] |

| Apparent Permeability Coefficient (Kₚ) (x10⁻³ cm h⁻¹) | 1.75 ± 0.53 | 0.88 ± 0.42 | - | [1] |

| Percutaneous Uptake Rate (nmol min⁻¹ cm⁻²) | - | - | 7 to 96 | [2] |

Data from a study with six male volunteers dermally exposed for 4 hours on the volar forearm.[1]

Table 2: Urinary Excretion of this compound (BAA) in Humans Following Dermal and Inhalation Exposure

| Exposure Route | Analyte | Cumulative Excretion (mg) | Elimination Half-life (h) | Reference |

| Inhalation (93 mg m⁻³ for 30 min) | Free BAA | 5.5 ± 2.7 (24 h) | - | [3] |

| Total BAA | 12.8 ± 4.0 (24 h) | - | [3] | |

| Dermal (50% aqueous BE for 4 h) | Free BAA | 147.1 ± 61.0 (48 h) | 3.8 ± 0.4 | [3] |

| Total BAA | 346 ± 52 (48 h) | 5.1 ± 0.6 | [3] |

Total BAA refers to the sum of free BAA and its conjugates.[3]

Table 3: Percutaneous Absorption of 2-Butoxyethanol in Rats (in vivo)

| Parameter | Value | Timeframe | Reference |

| Absorption (% of applied dose) | 25-29% | 48 h | [4] |

| Urinary Excretion (% of applied dose) | 19% | 24 h | [5] |

| Expired as CO₂ (% of applied dose) | 6% | 24 h | [5] |

| Fecal Excretion (% of applied dose) | 0.4% | 24 h | [5] |

Studies conducted with non-occlusive application of ¹⁴C-labeled BE.[4][5]

Experimental Protocols

This section details the methodologies employed in key studies to investigate the percutaneous absorption and metabolism of this compound.

In Vivo Human Study: Dermal Exposure to 2-Butoxyethanol

-

Objective: To determine the dermal absorption of neat and aqueous solutions of 2-butoxyethanol in human volunteers.[1]

-

Subjects: Six healthy male volunteers.[1]

-

Exposure: Dermal exposure to 50%, 90% (w/w), or neat 2-butoxyethanol for 4 hours on a 40 cm² area of the volar forearm.[1] An inhalation exposure served as a reference for calculating absorption parameters.[1]

-

Sample Collection: Urine samples were collected for 24 hours to measure the total (free + conjugated) this compound (BAA). Blood samples were also collected to measure BE levels.[1]

-

Analytical Method: Gas chromatography was used to analyze BAA in urine and BE in blood.[2]

-

Data Analysis: Dermal absorption parameters, including dermal flux and permeability coefficient, were calculated from the urinary excretion of BAA and blood concentrations of BE.[1]

In Vivo Rat Study: Percutaneous Absorption and Excretion

-

Objective: To examine the percutaneous absorption, distribution, and excretion of n-butoxyethanol.[4]

-

Subjects: Rats.[4]

-

Exposure: A single percutaneous application of ¹⁴C-labeled n-butoxyethanol under non-occlusive conditions.[4]

-

Sample Collection: Urine, feces, and expired air were collected for 72 hours. Blood samples were taken at various time points.[4]

-

Analytical Method: Radioactivity in the collected samples was measured to determine the amount of absorbed and excreted compound.[4]

-

Data Analysis: The percentage of the applied dose absorbed was calculated from the total radioactivity recovered in urine, feces, and expired air.[4]

Analytical Method for this compound in Urine

-

Objective: To quantify the concentration of free and total BAA in urine samples.

-

Methodology: Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method.[6][7]

-

Sample Preparation (for total BAA):

-

Instrumentation: A capillary gas chromatograph coupled with a mass spectrometer.[6] The GC-MS is operated in the selected ion recording mode for high specificity and sensitivity.[6]

Visualizations

The following diagrams illustrate the metabolic pathway of 2-butoxyethanol and a typical experimental workflow for studying percutaneous absorption.

References

- 1. Percutaneous absorption of neat and aqueous solutions of 2-butoxyethanol in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Percutaneous absorption of 2-butoxyethanol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Free and total urinary 2-butoxyacetic acid following dermal and inhalation exposure to 2-butoxyethanol in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Percutaneous absorption, metabolism, and hemolytic activity of n-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Percutaneous penetration and metabolism of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hsl.gov.uk [hsl.gov.uk]

- 7. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

In Vitro Genotoxicity of Butoxyacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxyacetic acid (BAA) is the main metabolite of 2-butoxyethanol (BE), a common solvent found in a variety of industrial and consumer products. Understanding the genotoxic potential of BAA is crucial for assessing the overall safety of BE exposure. Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes. This guide focuses on the core in vitro assays used to evaluate the genotoxic profile of a chemical substance: the bacterial reverse mutation assay (Ames test), the in vitro chromosome aberration test, and the in vitro comet assay.

While direct studies on BAA are scarce, research on BE and its intermediate metabolite, butoxyacetaldehyde (BAL), provides some context. Studies have shown that BE and BAL are not mutagenic in Chinese hamster ovary (CHO-AS52) cells[1]. Reviews of the genotoxicity of 2-butoxyethanol have concluded that it does not possess significant genotoxic activity[2]. Furthermore, it has been stated that available in vitro and in vivo data indicate that neither 2-butoxyethanol nor its metabolite this compound have genotoxic effects[3].

Standard In Vitro Genotoxicity Assays

A standard battery of in vitro tests is typically used to assess the genotoxic potential of a chemical. These assays evaluate different endpoints, including gene mutations, structural chromosome aberrations, and DNA strand breaks.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Protocol:

-

Strain Selection: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are selected to detect different types of mutations.

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254. This is to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of the test article, a negative control (solvent), and a positive control in a top agar overlay.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each plate. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.

Data Presentation:

Table 1: Illustrative Ames Test Results for this compound

| Test Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control |

| TA98 | Without | 0 (Vehicle Control) | 25 ± 4 | 1.0 |

| 50 | 27 ± 5 | 1.1 | ||

| 150 | 24 ± 3 | 1.0 | ||

| 500 | 26 ± 6 | 1.0 | ||

| 1500 | 23 ± 4 | 0.9 | ||

| 5000 | 28 ± 5 | 1.1 | ||

| Positive Control | 250 ± 20 | 10.0 | ||

| With | 0 (Vehicle Control) | 30 ± 5 | 1.0 | |

| 50 | 32 ± 6 | 1.1 | ||

| 150 | 29 ± 4 | 1.0 | ||

| 500 | 31 ± 5 | 1.0 | ||

| 1500 | 28 ± 6 | 0.9 | ||

| 5000 | 33 ± 7 | 1.1 | ||

| Positive Control | 310 ± 25 | 10.3 | ||

| TA100 | Without | 0 (Vehicle Control) | 120 ± 10 | 1.0 |

| 50 | 125 ± 12 | 1.0 | ||

| 150 | 118 ± 9 | 1.0 | ||

| 500 | 122 ± 11 | 1.0 | ||

| 1500 | 115 ± 10 | 1.0 | ||

| 5000 | 128 ± 14 | 1.1 | ||

| Positive Control | 650 ± 50 | 5.4 | ||

| With | 0 (Vehicle Control) | 130 ± 11 | 1.0 | |

| 50 | 135 ± 13 | 1.0 | ||

| 150 | 128 ± 10 | 1.0 | ||

| 500 | 133 ± 12 | 1.0 | ||

| 1500 | 126 ± 11 | 1.0 | ||

| 5000 | 139 ± 15 | 1.1 | ||

| Positive Control | 720 ± 60 | 5.5 |

Diagram:

In Vitro Chromosome Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Experimental Protocol:

-

Cell Culture: Mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.

-

Exposure: The cells are exposed to at least three concentrations of the test article, a negative control, and a positive control for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.

-

Harvest: After the exposure period, the cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.

-

Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Scoring: The chromosomes are stained, and metaphase spreads are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.

Data Presentation:

Table 2: Illustrative In Vitro Chromosome Aberration Results for this compound in CHO Cells

| Treatment Condition | Concentration (µM) | No. of Metaphases Scored | No. of Aberrant Cells (%) | Types of Aberrations (Breaks, Exchanges) |

| -S9, 4h exposure | 0 (Vehicle Control) | 200 | 2 (1.0) | 2, 0 |

| 100 | 200 | 3 (1.5) | 3, 0 | |

| 300 | 200 | 2 (1.0) | 2, 0 | |

| 1000 | 200 | 4 (2.0) | 4, 0 | |

| Positive Control | 100 | 25 (25.0) | 15, 10 | |

| +S9, 4h exposure | 0 (Vehicle Control) | 200 | 3 (1.5) | 3, 0 |

| 100 | 200 | 2 (1.0) | 2, 0 | |

| 300 | 200 | 4 (2.0) | 4, 0 | |

| 1000 | 200 | 3 (1.5) | 3, 0 | |

| Positive Control | 100 | 30 (30.0) | 20, 10 | |

| -S9, 24h exposure | 0 (Vehicle Control) | 200 | 2 (1.0) | 2, 0 |

| 50 | 200 | 3 (1.5) | 3, 0 | |

| 150 | 200 | 2 (1.0) | 2, 0 | |

| 500 | 200 | 4 (2.0) | 4, 0 | |

| Positive Control | 100 | 28 (28.0) | 18, 10 |

Diagram:

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol:

-

Cell Treatment: A single-cell suspension is prepared and treated with various concentrations of the test substance.

-

Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail. A dose-dependent increase in tail moment or tail intensity indicates DNA damage.

Data Presentation:

Table 3: Illustrative In Vitro Comet Assay Results for this compound

| Treatment Condition | Concentration (µM) | Number of Cells Scored | Mean % DNA in Tail ± SD |

| -S9, 2h exposure | 0 (Vehicle Control) | 100 | 3.5 ± 1.2 |

| 100 | 100 | 4.1 ± 1.5 | |

| 300 | 100 | 3.8 ± 1.3 | |

| 1000 | 100 | 4.5 ± 1.8 | |

| Positive Control | 100 | 45.2 ± 8.5 | |

| +S9, 2h exposure | 0 (Vehicle Control) | 100 | 3.8 ± 1.4 |

| 100 | 100 | 4.3 ± 1.6 | |

| 300 | 100 | 3.9 ± 1.2 | |

| 1000 | 100 | 4.8 ± 2.0 | |

| Positive Control | 100 | 50.1 ± 9.2 |

Diagram:

Signaling Pathways in Genotoxicity

Genotoxic agents can induce DNA damage through various mechanisms, which in turn can activate complex cellular signaling pathways. These pathways are designed to detect the damage, halt the cell cycle to allow for repair, and if the damage is too severe, initiate programmed cell death (apoptosis).

Diagram:

Conclusion

Based on the available literature, this compound is not considered to be genotoxic in vitro. However, the absence of publicly available, detailed study reports makes a definitive, independent assessment challenging. The experimental protocols, data table formats, and diagrams provided in this guide represent the standard methodologies that would be applied to generate a comprehensive in vitro genotoxicity profile for this compound or any other chemical substance. For a complete safety assessment, these in vitro results should be considered in the context of in vivo genotoxicity data and other toxicological endpoints.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Butoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butoxyacetic acid (BAA), a primary metabolite of the widely used industrial solvent 2-butoxyethanol (ethylene glycol monobutyl ether, EGBE), is a molecule of significant interest in the fields of toxicology, pharmacology, and drug development. Understanding its physicochemical properties is paramount for elucidating its biological activity, toxicological profile, and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-butoxyacetic acid, detailed experimental methodologies for their determination, and insights into its metabolic and toxicological significance.

Physicochemical Properties

The fundamental physicochemical properties of 2-butoxyacetic acid are summarized in the tables below. These parameters are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as for designing and interpreting experimental studies.

Table 1: General and Physical Properties of 2-Butoxyacetic Acid

| Property | Value | Source/Citation |

| IUPAC Name | 2-butoxyacetic acid | N/A |

| Synonyms | Butoxyacetic acid, n-Butoxyacetic acid | [1] |

| CAS Number | 2516-93-0 | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Physical State | Liquid | [2] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Density | 1.01 - 1.017 g/cm³ | [2][3] |

| Boiling Point | 99-100 °C at 7 Torr | [4] |

| Melting Point | Not available | [5] |

| Refractive Index | 1.425 - 1.427 | [3][6] |

Note: Conflicting data exists for the boiling and melting points from some commercial suppliers, with one source erroneously listing both as 108°C. The boiling point at reduced pressure is a more reliable, albeit not at standard pressure, experimental value. The precursor, 2-butoxyethanol, has a boiling point of approximately 171°C.[3][6][7][8]

Table 2: Acidity and Solubility Properties of 2-Butoxyacetic Acid

| Property | Value | Source/Citation |

| pKa (Predicted) | 3.55 ± 0.10 | [2] |

| Water Solubility | Miscible | [7][9] |

| Organic Solvent Solubility | Soluble in chloroform, methanol, ethanol, ether, and benzene. | [2][10] |

Synthesis of 2-Butoxyacetic Acid

2-Butoxyacetic acid is most commonly synthesized in a laboratory setting through the oxidation of its parent alcohol, 2-butoxyethanol.

General Experimental Protocol: Oxidation of 2-Butoxyethanol

This protocol describes a general method for the oxidation of a primary alcohol to a carboxylic acid, which can be adapted for the synthesis of 2-butoxyacetic acid.

Materials:

-

2-Butoxyethanol

-

Oxidizing agent (e.g., potassium dichromate(VI) or potassium permanganate)

-

Dilute sulfuric acid

-

Heating mantle with reflux condenser

-

Distillation apparatus

-

Apparatus for extraction (separatory funnel)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, 2-butoxyethanol is combined with an excess of the oxidizing agent (e.g., potassium dichromate(VI) solution) and dilute sulfuric acid. The flask is fitted with a reflux condenser.[11][12]

-

Heating: The mixture is heated under reflux. This ensures that any volatile intermediates, such as the corresponding aldehyde (2-butoxyacetaldehyde), are returned to the reaction mixture for further oxidation to the carboxylic acid.[11][12]

-

Reaction Monitoring: The reaction progress can be monitored by observing the color change of the oxidizing agent (e.g., from orange to green for dichromate).

-

Isolation and Purification: Once the reaction is complete, the mixture is cooled. The 2-butoxyacetic acid can then be isolated by distillation from the reaction mixture.[11] Alternatively, the product can be extracted into an organic solvent, washed, dried over a drying agent, and the solvent removed under reduced pressure using a rotary evaporator. Further purification may be achieved through fractional distillation.

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is essential. The following sections detail the methodologies for key experimental procedures.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological interactions. Several robust methods are available for its determination.

This is a classical and highly accurate method for pKa determination.

Principle: A solution of the weak acid (2-butoxyacetic acid) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve's buffer region.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

This method is suitable if the ionized and unionized forms of the molecule exhibit different UV-Vis absorption spectra.

Principle: The absorbance of a series of buffered solutions of 2-butoxyacetic acid at a fixed wavelength is measured as a function of pH. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.

Experimental Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Metabolic Pathway and Toxicological Significance

2-Butoxyacetic acid is the primary and most toxic metabolite of 2-butoxyethanol. Its formation and subsequent effects are of major toxicological concern.

Metabolic Pathway

The metabolism of 2-butoxyethanol to 2-butoxyacetic acid primarily occurs in the liver via a two-step enzymatic process.

Caption: Metabolic activation of 2-butoxyethanol to 2-butoxyacetic acid.

2-Butoxyethanol is first oxidized to an intermediate, 2-butoxyacetaldehyde, by alcohol dehydrogenase. Subsequently, aldehyde dehydrogenase rapidly converts 2-butoxyacetaldehyde to 2-butoxyacetic acid.[13]

Toxicological Effects: Hemotoxicity

The primary toxic effect associated with 2-butoxyacetic acid is hematotoxicity, specifically hemolytic anemia. This effect is species-dependent, with rodents being more sensitive than humans.

Mechanism of Hemolysis: 2-Butoxyacetic acid directly interacts with erythrocytes (red blood cells), leading to a cascade of events that culminates in cell lysis. The proposed mechanism involves:

-

Membrane Interaction: BAA is thought to interact with the erythrocyte membrane, increasing its fragility.

-

Cellular Swelling: This interaction leads to an influx of water and subsequent swelling of the red blood cells.

-

Hemolysis: The swollen erythrocytes eventually rupture, releasing hemoglobin into the plasma.

This process is a key contributor to the overall toxicity observed after exposure to 2-butoxyethanol.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 2-butoxyacetic acid, along with methodologies for their determination and an outline of its metabolic and toxicological relevance. While core properties such as molecular weight and density are well-established, further experimental verification of properties like the boiling point at standard pressure, melting point, and pKa would be beneficial for a more complete characterization of this important metabolite. The provided experimental workflows serve as a practical guide for researchers in the fields of toxicology, pharmacology, and drug development who are investigating the properties and biological effects of 2-butoxyacetic acid.

References

- 1. 2-Butoxyacetic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 2-Butoxyacetic acid | 2516-93-0 [amp.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. csustan.edu [csustan.edu]

- 6. 2-Butoxyacetic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 8. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Tertiary-butoxyacetic acid [chembk.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Determination of Butoxyacetic Acid in Urine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of butoxyacetic acid (BAA), a primary metabolite of 2-butoxyethanol, in human urine. The protocols described herein are essential for monitoring occupational or environmental exposure to this solvent, which is commonly found in a variety of industrial and consumer products. The methods detailed below utilize gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity for accurate biomonitoring.

Introduction

2-Butoxyethanol is a glycol ether with widespread use in paints, cleaning agents, and other coatings.[1][2] Exposure to 2-butoxyethanol can lead to various health effects, and monitoring its metabolite, this compound, in urine is a reliable method for assessing exposure levels.[1] Urinary BAA serves as a crucial biomarker for both exposure and potential adverse health effects.[1] This document outlines two primary analytical approaches for the quantification of BAA in urine: a well-established Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization, and a more modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method that allows for direct analysis.

Metabolic Pathway of 2-Butoxyethanol

The metabolic conversion of 2-butoxyethanol to this compound is a critical pathway for its detoxification and excretion. Understanding this pathway is fundamental to the interpretation of biomonitoring data.

Analytical Methods Overview

Two primary methodologies are detailed for the quantification of BAA in urine:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and sensitive method that typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) followed by a chemical derivatization step to increase the volatility of BAA for GC analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method that can often analyze BAA directly in urine samples with minimal preparation (e.g., "dilute-and-shoot"), thus offering a higher throughput.

The selection of the method may depend on the available instrumentation, required sensitivity, and sample throughput needs.

Quantitative Data Summary

The following tables summarize the performance characteristics of the detailed analytical methods.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.005 - 0.015 µg/mL | [2][3] |

| Limit of Quantification (LOQ) | 0.015 µg/mL | [2] |

| Linearity Range | 0.1 - 50 µg/mL | [2] |

| Recovery | 100% - 102% | [2][3] |

| Precision (RSD) | < 2.8% | [2][3] |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance (Representative)

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.009 µg/mL | [4][5] |

| Limit of Quantification (LOQ) | 0.03 µg/mL | [4][5] |

| Linearity Range | 0.1 - 200 ng/mL | [6] |

| Recovery | 99% - 101% | [4][5] |

| Precision (RSD) | < 6.5% | [4][5] |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

This protocol is based on a liquid-liquid extraction followed by esterification to prepare the sample for GC-MS analysis.[2]

Materials and Reagents:

-

Urine specimen

-

This compound (BAA) standard

-

Deuterated BAA internal standard (d-BAA)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Ethanol

-

Sulfuric acid

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a dimethyl polysiloxane capillary column (e.g., HP-1)[2]

Sample Preparation Workflow (GC-MS)

Procedure:

-

Sample Collection: Collect a mid-stream urine sample in a clean, polypropylene container. Store at -20°C until analysis.

-

Preparation:

-

Thaw the urine sample to room temperature.

-

Pipette 1 mL of urine into a glass centrifuge tube.

-

Spike with an appropriate amount of deuterated BAA internal standard.

-

Acidify the sample by adding 100 µL of concentrated HCl.

-

Add sodium chloride to saturate the aqueous phase.

-

-

Extraction:

-

Add 4 mL of ethyl acetate to the tube.

-

Vortex for 2 minutes to extract the BAA.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Derivatization (Esterification):

-

To the collected organic extract, add 200 µL of a 10% sulfuric acid in ethanol solution.

-

Heat the mixture at 60°C for 30 minutes to form the ethyl ester of BAA.

-

After cooling, wash the solution with deionized water.

-

-

Final Preparation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate).

-

-

GC-MS Analysis:

-

Inject an aliquot of the reconstituted sample into the GC-MS system.

-

Use a dimethyl polysiloxane capillary column (e.g., HP-1).[2]

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

-

Protocol 2: LC-MS/MS Analysis of this compound in Urine

This protocol outlines a "dilute-and-shoot" method for the rapid analysis of BAA in urine, which requires minimal sample preparation.

Materials and Reagents:

-

Urine specimen

-

This compound (BAA) standard

-

Isotopically labeled BAA internal standard (e.g., ¹³C-BAA)

-

LC-MS grade water

-

LC-MS grade methanol or acetonitrile

-

Formic acid

-

Vortex mixer

-

Centrifuge with filters (optional)

-

LC-MS/MS system with a C18 reversed-phase column

Sample Preparation Workflow (LC-MS/MS)

Procedure:

-

Sample Collection: Collect and store urine samples as described in Protocol 1.

-

Preparation:

-

Thaw the urine sample to room temperature.

-

In a microcentrifuge tube, combine 100 µL of urine with an appropriate amount of isotopically labeled internal standard.

-

Add 900 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

-

-

Mixing and Clarification:

-

Vortex the mixture for 30 seconds.

-

If necessary, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulates. Alternatively, filter the diluted sample through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant or filtered sample to an autosampler vial.

-

Inject an aliquot into the LC-MS/MS system.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

-

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for BAA and its internal standard. Acidic pH is generally suitable for acidic analytes like BAA when analyzed in negative ion mode.[7]

-

Conclusion

The analytical methods presented provide robust and reliable means for the quantification of this compound in urine. The choice between the GC-MS and LC-MS/MS methods will depend on the specific needs of the laboratory. The GC-MS method is a well-established technique with excellent sensitivity, while the LC-MS/MS method offers the advantage of higher throughput due to simplified sample preparation. Both methods are suitable for biomonitoring studies and for assessing human exposure to 2-butoxyethanol in various settings.

References

- 1. cdc.gov [cdc.gov]

- 2. Development of a gas chromatographic test for the quantitation of the biomarker 2-butoxyacetic acid in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Improved method to measure urinary alkoxyacetic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A relative quantitative positive/negative ion switching method for untargeted lipidomics via high resolution LC-MS/MS from any biological source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

- 7. nebiolab.com [nebiolab.com]

Application Note and Protocol: Quantification of Butoxyacetic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of butoxyacetic acid (BAA), a primary metabolite of 2-butoxyethanol, in biological samples such as urine and blood. The method utilizes gas chromatography-mass spectrometry (GC-MS) for sensitive and specific detection. This protocol outlines procedures for sample preparation, including extraction and derivatization, as well as the instrumental parameters for GC-MS analysis. The described method is robust, reproducible, and suitable for biomonitoring and toxicokinetic studies.

Introduction

2-Butoxyethanol is a common solvent found in a variety of industrial and consumer products. Exposure to 2-butoxyethanol can lead to adverse health effects, and its primary metabolite, this compound (BAA), is a key biomarker for assessing this exposure. Accurate and sensitive quantification of BAA in biological matrices is therefore crucial for toxicological and clinical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high selectivity and sensitivity for the determination of BAA levels. This protocol details a validated GC-MS method for BAA analysis, including sample preparation, derivatization to enhance volatility, and instrumental analysis.

Experimental Protocols

Sample Preparation

Biological samples, such as urine or blood, require preparation to extract BAA and remove interfering substances. For urine samples containing conjugated BAA, an initial hydrolysis step is necessary to measure total BAA.[1][2]

1.1. Acid Hydrolysis (for Total BAA in Urine)

-

To a 1 mL urine sample, add a suitable internal standard (e.g., propoxyacetic acid or a deuterated analog of BAA).[3][4]

-

Acidify the sample by adding hydrochloric acid (HCl).[5]

-

Heat the sample to facilitate the hydrolysis of BAA conjugates.

-

Cool the sample to room temperature before proceeding to extraction.

1.2. Extraction

Two common methods for extracting BAA from biological matrices are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

1.2.1. Liquid-Liquid Extraction (LLE)

-

Acidify the prepared sample (hydrolyzed or non-hydrolyzed) with an appropriate acid like HCl.[5]

-

Add an organic solvent such as ethyl acetate for extraction.[5]

-

Vortex the mixture vigorously to ensure efficient partitioning of BAA into the organic phase.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

1.2.2. Solid-Phase Extraction (SPE)

-

Condition an appropriate SPE cartridge (e.g., an anion exchange resin) according to the manufacturer's instructions.[4]

-

Load the prepared sample onto the cartridge.

-

Wash the cartridge with a suitable solvent to remove interfering compounds.

-

Elute the BAA from the cartridge using an appropriate elution solvent.

-

Evaporate the eluate to dryness.

Derivatization

To improve the volatility and chromatographic behavior of the polar BAA molecule, a derivatization step is essential before GC-MS analysis.[1][2] Several derivatization reagents can be used.

2.1. Esterification with Pentafluorobenzyl Bromide (PFBBr)

-

Reconstitute the dried extract in a suitable solvent.

-

Add pentafluorobenzyl bromide and a catalyst (e.g., a tertiary amine).[3][6]

-

Heat the mixture to facilitate the reaction.

-

After cooling, the derivatized sample is ready for GC-MS analysis.

2.2. Esterification with 2,2,2-Trichloroethanol

-

To the dried extract, add 2,2,2-trichloroethanol and HCl.[5]

-

Heat the mixture to form the trichloroethyl ester of BAA.[5]

-

The resulting derivative can then be analyzed by GC-MS.[5]

2.3. Silylation

-

Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen in the carboxylic acid group with a trimethylsilyl group.

-

The reaction is typically fast and can be performed at room temperature or with gentle heating.

GC-MS Analysis

3.1. Instrumental Conditions

The following are typical GC-MS parameters for the analysis of derivatized BAA. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Fused-silica capillary column with a "free fatty acid phase" wall coating (e.g., 50 m x 0.200 mm, 0.3 µm film thickness)[7] or a dimethyl polysiloxane phase (HP-1) capillary column[8] |

| Injection Mode | Splitless |

| Carrier Gas | Helium[9] |

| Oven Temperature Program | Optimized for separation of BAA derivative from other components. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) |

| Detection Mode | Selected Ion Monitoring (SIM)[3][7] |

3.2. Quantitation

Quantification is achieved by creating a calibration curve using standards of known BAA concentrations prepared in a matrix similar to the samples. The peak area ratio of the BAA derivative to the internal standard is plotted against the concentration.

Data Presentation

The following tables summarize key quantitative data for the GC-MS analysis of BAA.

Table 1: Chromatographic and Mass Spectrometric Data

| Analyte | Internal Standard | Derivatizing Agent | Retention Time (min) | Monitored Ions (m/z) |

| This compound | 2-[(2H9)Butoxy]acetic acid | None (Free Fatty Acid Phase Column) | 13.78[7] | 57, 66, 71[7] |

| This compound | Propoxy acetic acid | Pentafluorobenzyl bromide | Not specified | 131 (BAA), 117 (Internal Standard)[3] |

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.04 ng | [7] |

| Limit of Detection (LOD) | 0.005 to 0.015 µg/mL in urine | [8] |

| Limit of Detection (LOD) | 10 µmol/L | [10] |

| Linear Range | 0.04 ng to at least 200 ng | [7] |

| Recovery | 100% to 102% | [8] |

| Precision (RSD) | < 2.8% | [8] |

Workflow Diagram

Caption: Workflow for BAA analysis.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The protocol, encompassing sample preparation, derivatization, and instrumental analysis, is well-suited for researchers, scientists, and drug development professionals engaged in biomonitoring and toxicological studies of 2-butoxyethanol exposure. The provided quantitative data and workflow diagram offer a comprehensive guide for the implementation of this analytical method.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. hsl.gov.uk [hsl.gov.uk]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and this compound in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas chromatographic determination of this compound in human blood after exposure to 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. metbio.net [metbio.net]

- 10. cdc.gov [cdc.gov]

Application Notes and Protocols for the Quantification of Butoxyacetic Acid in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butoxyacetic acid (BAA) is the primary metabolite of 2-butoxyethanol (EGBE), a common solvent found in a variety of industrial and household products such as paints, cleaners, and varnishes.[1][2][3] Human exposure to 2-butoxyethanol can occur through inhalation, dermal contact, and oral ingestion.[4][5] Following exposure, 2-butoxyethanol is metabolized in the body to BAA, which can be measured in biological samples like urine and blood as a biomarker of exposure.[3][4] Monitoring BAA levels is crucial for assessing occupational and environmental exposure and understanding the toxicokinetics of 2-butoxyethanol.[3] The primary adverse health effect associated with 2-butoxyethanol exposure is hematotoxicity, with BAA being the metabolite largely responsible for these effects.[1][5]

These application notes provide detailed protocols for the quantification of BAA in biological samples using gas chromatography-mass spectrometry (GC-MS), a widely used and reliable analytical technique for this purpose.[6][7][8]

Metabolic Pathway of 2-Butoxyethanol

2-Butoxyethanol is metabolized in mammals primarily by the enzyme alcohol dehydrogenase to 2-butoxyacetaldehyde, which is then further oxidized to 2-butoxyacetic acid.[1][4] BAA can then be conjugated with glutamine or undergo further metabolism to carbon dioxide.[3][9]

Caption: Metabolism of 2-Butoxyethanol to this compound.

Experimental Protocols

Several methods have been developed for the quantification of BAA in biological samples. The following protocols detail two common approaches: one utilizing liquid-liquid extraction (LLE) and another employing solid-phase extraction (SPE).

Protocol 1: Quantification of this compound in Urine by GC-MS with Liquid-Liquid Extraction and Derivatization

This protocol is based on methods that involve the extraction of BAA from an acidified urine sample, followed by derivatization to a more volatile ester for GC-MS analysis.[7][10][11]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

Materials:

-

Urine sample

-

Internal Standard (IS): Deuterated BAA (dBAA) or another suitable analogue like 2-(3-methylbutoxy)acetic acid.[6][12]

-

Hydrochloric acid (HCl) or other acidifying agent

-

Extraction solvent: Methylene chloride/isopropyl alcohol mixture (2:1 v/v) or ethyl acetate.[11][13]

-

Derivatization reagent: Pentafluorobenzyl bromide (PFBBr) or an esterification agent to produce an ethyl ester.[7][14][15]

-

Tetrabutylammonium hydrogen sulfate (for ion-pair extraction with PFBBr).[15]

-

Phosphate buffer

-

-

Procedure:

-

Thaw the frozen urine sample to room temperature.

-

Transfer a 0.2 mL to 1 mL aliquot of the urine sample to a glass tube.

-

Add the internal standard solution to the sample.

-

Acidify the urine sample to a pH of 1.05-1.45 by adding HCl.[11]

-

Add the extraction solvent (e.g., 2 mL of methylene chloride/isopropyl alcohol).

-

Vortex the mixture for 10 minutes to ensure thorough extraction.[11]

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

For derivatization with PFBBr, add tetrabutylammonium hydrogen sulfate in phosphate buffer and PFBBr.[15] For esterification, the sample can be heated with an alcohol in the presence of an acid catalyst.[7][16]

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., toluene or ethyl acetate) for GC-MS analysis.

-

Protocol 2: Quantification of this compound in Urine by GC-MS with Solid-Phase Extraction

This protocol utilizes a solid-phase extraction (SPE) method, which can offer cleaner extracts compared to LLE.[6]

1. Sample Preparation (Solid-Phase Extraction)

-

Materials:

-

Urine sample

-

Internal Standard (IS): Deuterated BAA (dBAA).[6]

-

Anion exchange SPE cartridge

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., water, methanol/water mixture)

-

Elution solvent (e.g., an acidic organic solvent)

-

-

Procedure:

-

Thaw the frozen urine sample to room temperature.

-

Add the internal standard to a known volume of the urine sample.

-

Condition the SPE cartridge by passing methanol followed by water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with water and then a methanol/water mixture to remove interferences.

-

Elute the BAA and IS from the cartridge with an appropriate elution solvent.

-

The eluted sample can be analyzed directly or after a derivatization step as described in Protocol 1. A non-derivatization approach using a free fatty acid phase (FFAP) capillary column is also possible.[6]